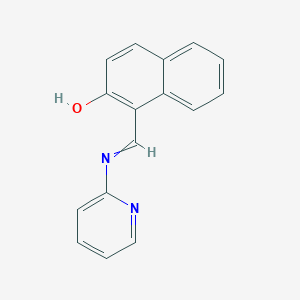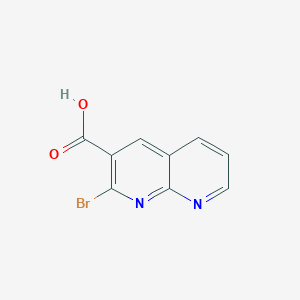
5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methoxycarbonyl group at the 4th position, and a carboxylic acid group at the 7th position on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid typically involves multiple steps, including halogenation, esterification, and cyclization reactions. One common method starts with the halogenation of an appropriate precursor, followed by esterification to introduce the methoxycarbonyl group. The final step often involves cyclization to form the indole ring structure.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material has been reported for similar compounds, involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its indole structure is known to interact with various biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Indole derivatives are known for their roles in treating diseases like cancer, diabetes, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit enzymes like kinases, which play a role in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- 5-Fluoro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- 5-Iodo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
Comparison: Compared to its analogs, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid may exhibit different reactivity and biological activity due to the presence of the chlorine atom. Chlorine is less reactive than bromine or iodine but more reactive than fluorine, which can influence the compound’s chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C11H8ClNO4 |
|---|---|
Molekulargewicht |
253.64 g/mol |
IUPAC-Name |
5-chloro-4-methoxycarbonyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-11(16)8-5-2-3-13-9(5)6(10(14)15)4-7(8)12/h2-4,13H,1H3,(H,14,15) |
InChI-Schlüssel |
VBCJNGHRLFWTPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C2=C1C=CN2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)



![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
